5-Isopropylmorpholin-3-one
Overview
Description
5-Isopropylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C7H13NO2 It is a derivative of morpholine, featuring an isopropyl group at the 5-position and a ketone functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-Isopropylmorpholin-3-one involves the reaction of L-Valinol with ethyl 2-chloroacetate in the presence of sodium hydride in toluene. The reaction mixture is heated to reflux for 20 hours, followed by purification through flash chromatography to yield the desired product .
Reaction Conditions:
Reagents: L-Valinol, ethyl 2-chloroacetate, sodium hydride, toluene
Temperature: Reflux
Time: 20 hours
Purification: Flash chromatography
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Isopropylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
5-Isopropylmorpholin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isopropylmorpholin-3-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular processes such as signal transduction and metabolism. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylmorpholin-3-one
- 5-Ethylmorpholin-3-one
- 5-Propylmorpholin-3-one
Uniqueness
5-Isopropylmorpholin-3-one is unique due to the presence of the isopropyl group at the 5-position, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
5-propan-2-ylmorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOLJYXTOMTIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602031 | |
Record name | 5-(Propan-2-yl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127958-60-5 | |
Record name | 5-(Propan-2-yl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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